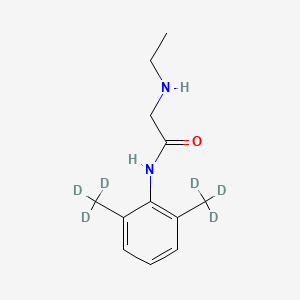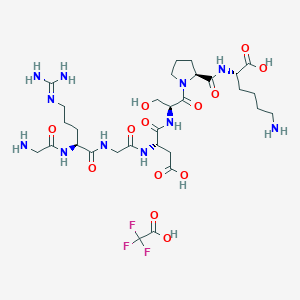
Grgdspk (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grgdspk (tfa), also known as EMD 56574 TFA, is a peptide that includes the sequence Gly-Arg-Gly-Asp-Ser-Pro-Lys. This compound is a competitive and reversible inhibitory peptide that inhibits integrin-fibronectin binding. It is used to study the role of integrins in bone formation and resorption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grgdspk (tfa) is synthesized through custom peptide synthesis methods. The synthesis involves the sequential addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using reagents like carbodiimides. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Grgdspk (tfa) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Grgdspk (tfa) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions
Major Products
The major products formed from these reactions include modified peptides with altered sequences or structures, which can be used for various research applications .
Applications De Recherche Scientifique
Grgdspk (tfa) has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis and modification.
Biology: Investigates the role of integrins in cell adhesion, migration, and signaling.
Medicine: Explores potential therapeutic applications in bone formation and resorption.
Industry: Utilized in the development of biomaterials and tissue engineering
Mécanisme D'action
Grgdspk (tfa) exerts its effects by inhibiting the binding of integrins to fibronectin. This inhibition is competitive and reversible, meaning that the peptide competes with fibronectin for binding to integrins. The molecular targets involved are integrins, which are transmembrane receptors that mediate cell adhesion and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Grgdspk: A similar peptide without the trifluoroacetic acid component.
RGD Peptides: Peptides containing the Arg-Gly-Asp sequence, which also inhibit integrin binding.
Fibronectin Fragments: Larger protein fragments that include the RGD sequence and inhibit integrin binding
Uniqueness
Grgdspk (tfa) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its stability and solubility. This makes it particularly useful for studying integrin-fibronectin interactions in various biological systems .
Propriétés
Formule moléculaire |
C30H50F3N11O13 |
|---|---|
Poids moléculaire |
829.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H49N11O11.C2HF3O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;3-2(4,5)1(6)7/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1 |
Clé InChI |
AHBGJKBOMDKUKU-UYNNABTASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




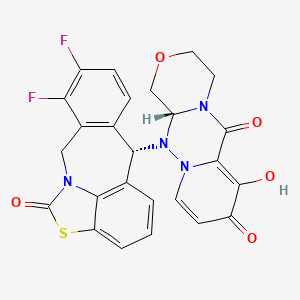
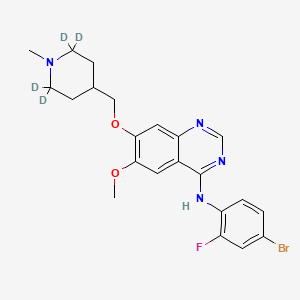
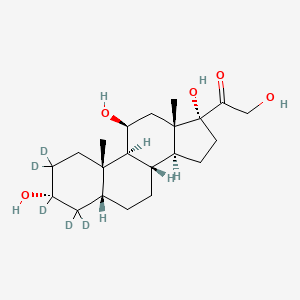

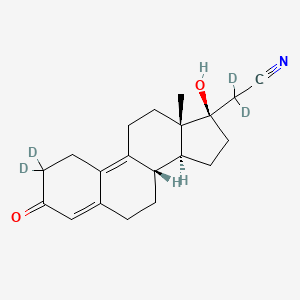
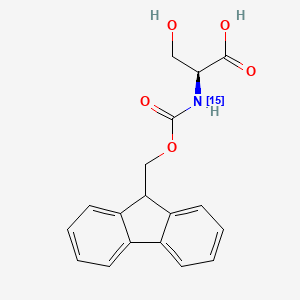
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)

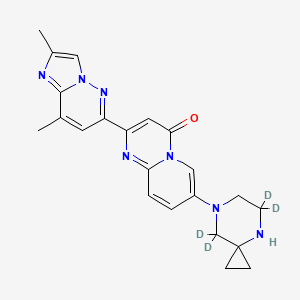
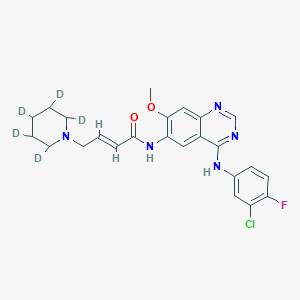
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
